Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine is an organic compound with the molecular formula C14H17NO2 It is characterized by a benzo[1,3]dioxole ring attached to a cyclohexyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine typically involves the following steps:
Formation of Benzo[1,3]dioxole: The benzo[1,3]dioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of Cyclohexyl-amine: The benzo[1,3]dioxole intermediate is then reacted with cyclohexyl-amine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest . The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-4-tert-butylthiazol-2-amines: These compounds have similar structural motifs and are studied for their antitumor activities.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds are also explored for their anticancer properties and have similar mechanisms of action.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine is unique due to its specific combination of the benzo[1,3]dioxole ring and cyclohexyl-amine group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds.
Properties
CAS No. |
5427-37-2 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13;/h6-8,12,15H,1-5,9-10H2;1H |
InChI Key |
BILHUAGLEOWGSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
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